molecular formula C18H21NO3 B14525943 Benzamide, 2-(2-hydroxyethyl)-N-[2-(4-methoxyphenyl)ethyl]- CAS No. 62310-89-8

Benzamide, 2-(2-hydroxyethyl)-N-[2-(4-methoxyphenyl)ethyl]-

Cat. No.: B14525943
CAS No.: 62310-89-8
M. Wt: 299.4 g/mol
InChI Key: OHAZHELEULPDBH-UHFFFAOYSA-N
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Description

Benzamide, 2-(2-hydroxyethyl)-N-[2-(4-methoxyphenyl)ethyl]- is a complex organic compound with a unique structure that includes a benzamide core, a hydroxyethyl group, and a methoxyphenyl ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, 2-(2-hydroxyethyl)-N-[2-(4-methoxyphenyl)ethyl]- typically involves multiple steps, starting with the preparation of the benzamide core. The hydroxyethyl group is introduced through a reaction with ethylene oxide, while the methoxyphenyl ethyl group is added via a Friedel-Crafts alkylation reaction. The reaction conditions often require the use of catalysts such as aluminum chloride and solvents like dichloromethane to facilitate the reactions.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactors where the reactions are carefully controlled to ensure high yield and purity. The use of automated systems for monitoring and adjusting reaction parameters is common to maintain consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

Benzamide, 2-(2-hydroxyethyl)-N-[2-(4-methoxyphenyl)ethyl]- undergoes various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid.

    Reduction: The benzamide core can be reduced to form an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as sodium hydroxide or other strong bases in polar solvents.

Major Products

The major products formed from these reactions include carboxylic acids, amines, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

Benzamide, 2-(2-hydroxyethyl)-N-[2-(4-methoxyphenyl)ethyl]- has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Benzamide, 2-(2-hydroxyethyl)-N-[2-(4-methoxyphenyl)ethyl]- involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyethyl group can form hydrogen bonds with active sites, while the methoxyphenyl ethyl group can engage in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Benzamide: The parent compound with a simpler structure.

    2-Hydroxyethylbenzamide: Lacks the methoxyphenyl ethyl group.

    N-(4-Methoxyphenyl)ethylbenzamide: Lacks the hydroxyethyl group.

Uniqueness

Benzamide, 2-(2-hydroxyethyl)-N-[2-(4-methoxyphenyl)ethyl]- is unique due to the presence of both the hydroxyethyl and methoxyphenyl ethyl groups, which confer distinct chemical and biological properties

Properties

CAS No.

62310-89-8

Molecular Formula

C18H21NO3

Molecular Weight

299.4 g/mol

IUPAC Name

2-(2-hydroxyethyl)-N-[2-(4-methoxyphenyl)ethyl]benzamide

InChI

InChI=1S/C18H21NO3/c1-22-16-8-6-14(7-9-16)10-12-19-18(21)17-5-3-2-4-15(17)11-13-20/h2-9,20H,10-13H2,1H3,(H,19,21)

InChI Key

OHAZHELEULPDBH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=O)C2=CC=CC=C2CCO

Origin of Product

United States

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